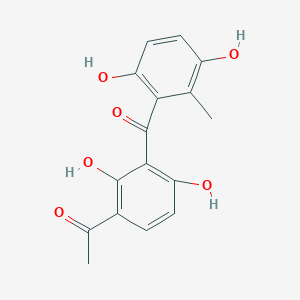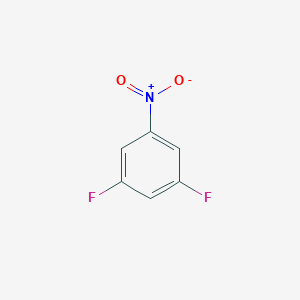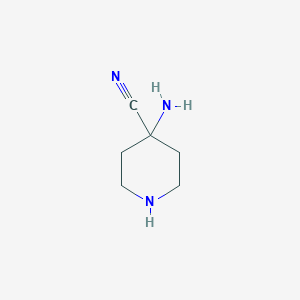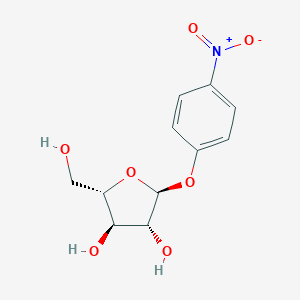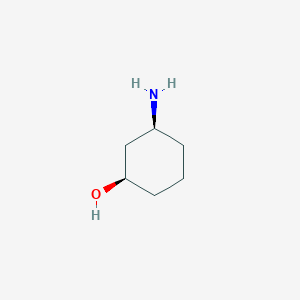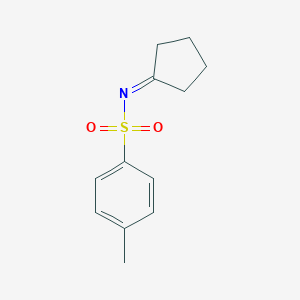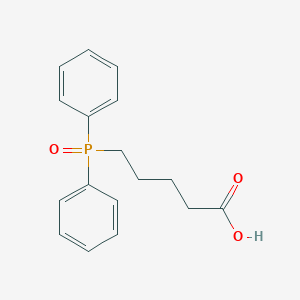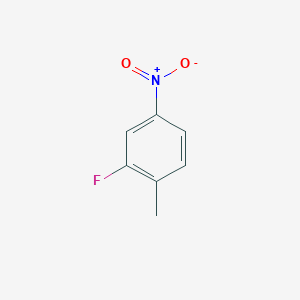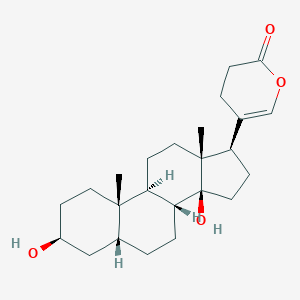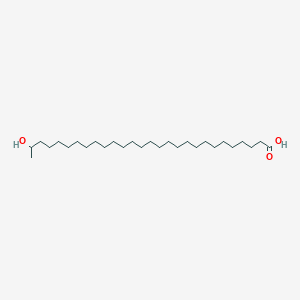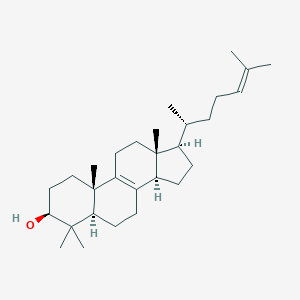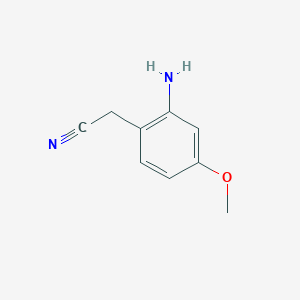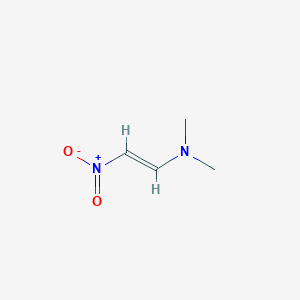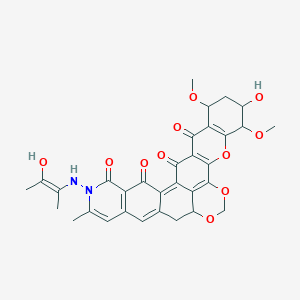
Actinoplanone G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinoplanone G is a natural product that belongs to the actinomycete family. It is a secondary metabolite that has been isolated from the fermentation broth of Actinoplanes sp. SE50/110. Actinoplanone G has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. We will also explore the advantages and limitations of using actinoplanone G in lab experiments and list possible future directions for research.
作用機序
The mechanism of action of actinoplanone G is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cell.
生化学的および生理学的効果
Actinoplanone G has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, actinoplanone G has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
The use of actinoplanone G in lab experiments has several advantages. It is a natural product that has been shown to have a wide range of biological activities. It is also relatively easy to synthesize and purify. However, there are also some limitations to using actinoplanone G in lab experiments. It is a complex compound that is difficult to work with, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on actinoplanone G. One possible direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in nucleic acid biosynthesis. Another possible direction is to investigate the potential use of actinoplanone G as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Finally, further research could also be done to explore the potential use of actinoplanone G as a natural pesticide or herbicide.
Conclusion:
Actinoplanone G is a natural product that has been shown to have a wide range of biological activities. Its synthesis is a complex process that involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have antimicrobial, antitumor, and antiviral properties, and it has several biochemical and physiological effects. The use of actinoplanone G in lab experiments has several advantages, but there are also some limitations. Possible future directions for research include investigating its mechanism of action, exploring its potential use as a therapeutic agent, and exploring its potential use as a natural pesticide or herbicide.
合成法
The synthesis of actinoplanone G is a complex process that involves several steps. The first step is the isolation of the actinoplanone G-producing strain. This is followed by the cultivation of the strain in a suitable medium. The actinoplanone G is then extracted from the fermentation broth using various extraction methods. The extracted compound is then purified using chromatographic techniques such as HPLC.
科学的研究の応用
Actinoplanone G has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, actinoplanone G has been shown to have antiviral activity against the influenza virus.
特性
CAS番号 |
116200-82-9 |
|---|---|
製品名 |
Actinoplanone G |
分子式 |
C32H30N2O11 |
分子量 |
618.6 g/mol |
IUPAC名 |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |
InChIキー |
WGPBBJROUQQTBF-SEYXRHQNSA-N |
異性体SMILES |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |
正規SMILES |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |
同義語 |
Actinoplanone G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



